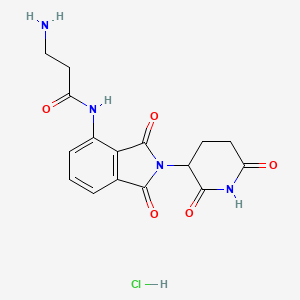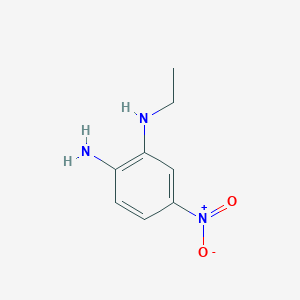
N1-ethyl-5-nitrobenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-ethyl-5-nitrobenzene-1,2-diamine is a chemical compound belonging to the group of nitroanilines. Its molecular formula is C8H11N3O2, and its molecular weight is 181.20 g/mol. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of N-ethyl-1,2-benzenediamine using nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often require careful temperature control and the use of a solvent such as sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediates followed by nitration and alkylation steps. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N1-ethyl-1,2-benzenediamine, while substitution reactions can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
N1-ethyl-5-nitrobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biological molecules. The compound’s reactivity is influenced by the presence of the ethyl group, which can affect its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-ethyl-4-nitrobenzene-1,2-diamine: Similar structure but with the nitro group in a different position.
N1,N1-dimethylbenzene-1,2-diamine: Contains two methyl groups instead of an ethyl group.
N-methyl-4-nitrobenzene-1,2-diamine: Contains a methyl group instead of an ethyl group.
Uniqueness
N1-ethyl-5-nitrobenzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the nitro group in specific positions allows for unique interactions and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-N-ethyl-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-2-10-8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2,9H2,1H3 |
Clé InChI |
SLBRMWWEKLJSPO-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


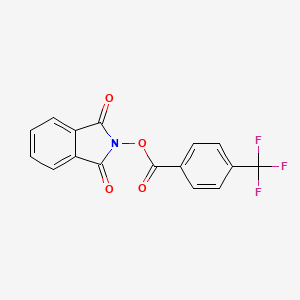
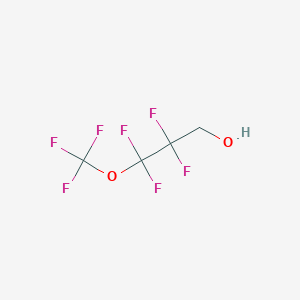
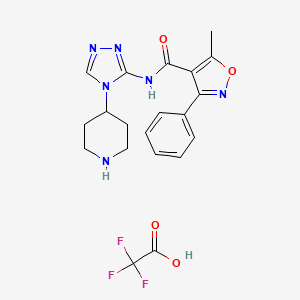
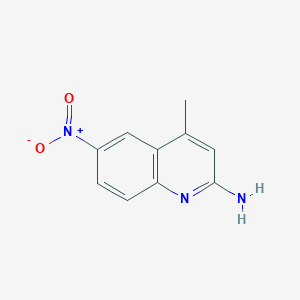
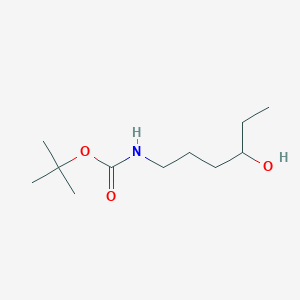

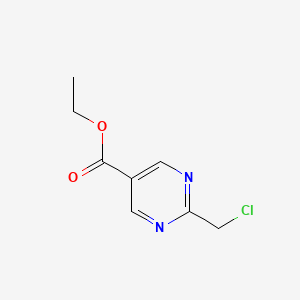
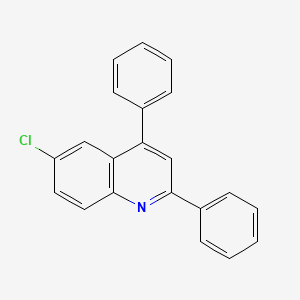


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
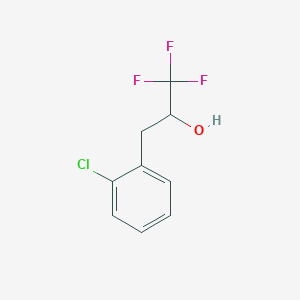
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
